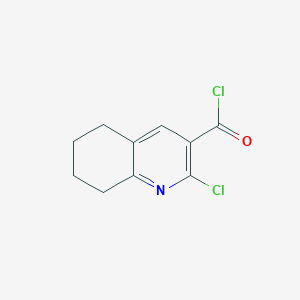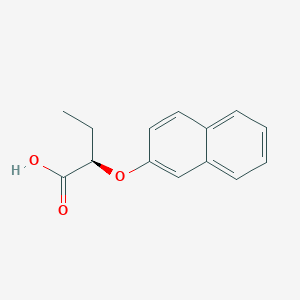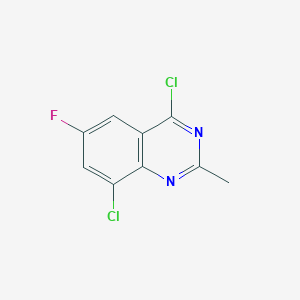
6-Chloro-8-nitrochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-nitrochroman-3-amine is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a chlorine atom at the 6th position and a nitro group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-nitrochroman-3-amine typically involves multi-step organic reactions. One common method starts with the nitration of a chroman derivative to introduce the nitro group at the 8th position. This is followed by chlorination to add the chlorine atom at the 6th position. The final step involves the introduction of the amine group at the 3rd position through amination reactions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-nitrochroman-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Chloro-8-aminochroman-3-amine.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-nitrochroman-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-8-nitrochroman-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and amine group can also participate in binding interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-nitrochroman-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
6-Chloro-8-nitrochroman-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
8-Nitrochroman-3-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-8-nitrochroman-3-amine is unique due to the presence of both the chlorine and nitro groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
6-chloro-8-nitro-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-5-2-7(11)4-15-9(5)8(3-6)12(13)14/h1,3,7H,2,4,11H2 |
InChI Key |
BDODHZJYDQSNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)

![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)


![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)
![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)


